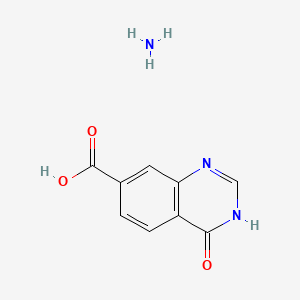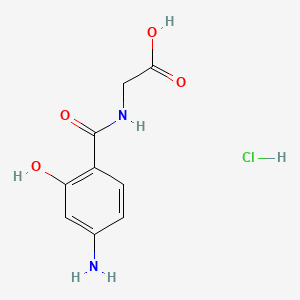
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.259 g/mol . It is also known by several synonyms, including 1,4-Naphthalenedione, 5,8-dihydroxy-2,3,6,7-tetramethyl, and Tetramethylnaphthazarin . This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione typically involves the oxidation of 2,3,6,7-tetramethylnaphthalene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions . The reaction is carried out under controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of higher quinones or carboxylic acids.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including enzymes and DNA, leading to oxidative stress and cellular damage . The compound’s hydroxyl groups also allow it to form hydrogen bonds with biological molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A simpler quinone structure with similar redox properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Uniqueness
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is unique due to its multiple hydroxyl and methyl groups, which enhance its reactivity and potential biological activities. The presence of these functional groups allows for a broader range of chemical modifications and applications compared to simpler naphthoquinones .
Eigenschaften
CAS-Nummer |
60583-16-6 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5,8-dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h15-16H,1-4H3 |
InChI-Schlüssel |
WBAZMMHJYXYLOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=C(C2=O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)


![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)






![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)


![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)
